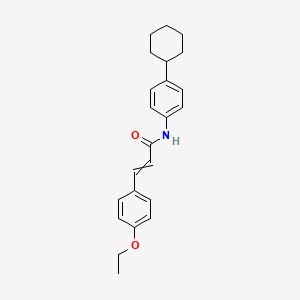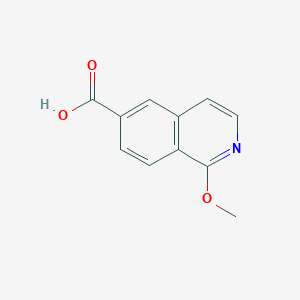
1-Methoxyisoquinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxyisoquinoline-6-carboxylic acid is a chemical compound belonging to the isoquinoline family. It has the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol
準備方法
Synthetic Routes and Reaction Conditions
1-Methoxyisoquinoline-6-carboxylic acid can be synthesized using various methods. One common approach involves the Heck reaction, which is used to synthesize 1-alkoxyisoquinoline-3-carboxylic acid esters . The reaction typically involves the arylation of methyl 2-(2,2,2-trifluoroacetylamino)acrylate with methyl 4,6-dichloro-2-iodobenzoate, resulting in the formation of the desired ester through the loss of water .
Another method involves the condensation of 1-isochromenones with ammonia or amines, or the reaction of o-formylbenzoic acids with derivatives of glycine . These methods allow for the preparation of various substituted isoquinoline-3-carboxylic acid esters, which can be further functionalized.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
1-Methoxyisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-Methoxyisoquinoline-6-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 1-Methoxyisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to selectively inhibit phosphodiesterase type 5 (PDE5), which plays a role in various physiological processes . The compound may also act as a ligand for peripheral benzodiazepine receptors, which are involved in neurodegeneration .
類似化合物との比較
Similar Compounds
6-Methoxyisoquinoline-1-carboxylic acid: This compound has a similar structure but differs in the position of the methoxy group.
1-Methoxyisoquinoline-3-carboxylic acid: Another similar compound with the methoxy group at a different position.
Uniqueness
1-Methoxyisoquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methoxy group and carboxylic acid functional group can significantly impact the compound’s interactions with molecular targets and its overall properties.
特性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
1-methoxyisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-10-9-3-2-8(11(13)14)6-7(9)4-5-12-10/h2-6H,1H3,(H,13,14) |
InChIキー |
FDUYXXPQMKLEAZ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC2=C1C=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B12510376.png)

![Tert-butyl 3-{[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B12510390.png)


![E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester](/img/structure/B12510403.png)
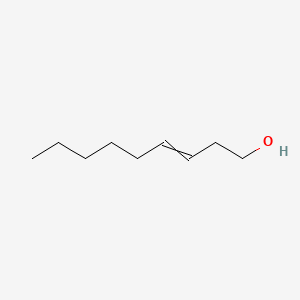
![6-Hydroxy-3-[18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-EN-1-YL)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-YL]-2,4,4-trimethylcyclohex-2-EN-1-one](/img/structure/B12510410.png)
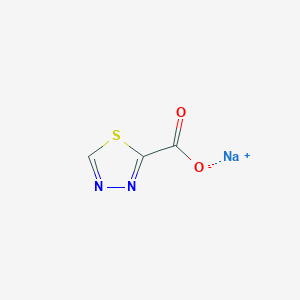
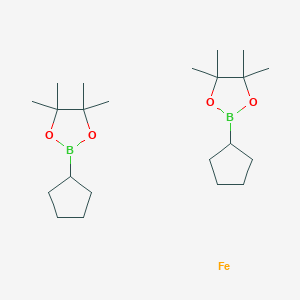
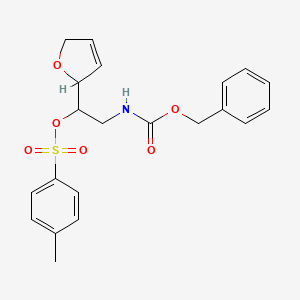
![N-{adamantan-1-yl[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12510454.png)
